Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .
Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .
Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Specific Scientific Field: This application falls under the field of Organic Synthesis .
Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .
Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .
Dimethyl (Boc-amino)malonate is a chemical compound with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of approximately 247.25 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, making it a valuable intermediate in organic synthesis, particularly in the production of amino acids and other nitrogen-containing compounds. The compound is characterized by its malonate structure, which includes two ester groups that contribute to its reactivity and utility in various
While specific biological activities of Dimethyl (Boc-amino)malonate are not extensively documented, compounds containing similar structures often exhibit significant biological properties. For instance, derivatives of malonic acid have been studied for their potential anti-inflammatory and analgesic effects. The presence of the amino group suggests potential interactions with biological systems, possibly influencing enzyme activity or serving as precursors for biologically active molecules .
Several methods exist for synthesizing Dimethyl (Boc-amino)malonate:
Dimethyl (Boc-amino)malonate finds applications in various fields:
Several compounds share structural similarities with Dimethyl (Boc-amino)malonate. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl (Boc-amino)malonate | Similar Boc protection but with ethyl esters | Higher lipophilicity due to ethyl groups |
Dimethyl aminomalonate | Lacks Boc protection; direct amino group | More reactive due to unprotected amine |
Diethyl malonate | No amino group; purely ester-based | Commonly used in esterification reactions |
Methyl 3-phenyl-5-hydantoincarboxylate | Derived from aminomalonic acid | Exhibits specific biological activity |
Dimethyl (Boc-amino)malonate's unique combination of a protected amino group and malonate structure allows it to serve as a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Dimethyl (Boc-amino)malonate is systematically named dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate. This name reflects its structure: a malonate backbone (propanedioate) substituted with two methyl ester groups and a tert-butoxycarbonyl (Boc)-protected amino group. The molecular formula is C₁₀H₁₇NO₆, and its molecular weight is 247.25 g/mol.
Key Structural Features
Component | Functional Group | Position |
---|---|---|
Malonate Backbone | Propanedioate (1,3-dimethyl ester) | Central carbon |
Amino Group | Boc-protected (tert-butoxycarbonyl) | Attached to CH |
Ester Groups | Methyl esters | Terminal carbons |
The SMILES string COC(=O)C(NC(=O)OC(C)(C)C)C(=O)OC and InChI 1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) confirm its connectivity.
The central carbon (C2) in dimethyl (Boc-amino)malonate bears four distinct substituents:
This configuration creates a chiral center at C2. However, the provided sources do not specify enantiomeric ratios or racemic forms in synthesized samples. The Boc group’s steric bulk influences conformational preferences, favoring extended conformations to minimize steric clashes between the tert-butyl group and ester moieties.
Conformational Influences
Factor | Impact on Conformation |
---|---|
Boc Group Steric Hindrance | Restricts rotation around C-N bond |
Ester Groups | Stabilize planar geometry via electron-withdrawing effects |
No crystallographic data (e.g., X-ray diffraction) is available in the provided sources. Molecular packing arrangements cannot be determined without experimental crystal data.
Nucleus | Signal Assignment | Expected δ (ppm) | Multiplicity |
---|---|---|---|
¹H | Methyl esters (COOCH₃) | 3.7–3.9 | Singlet |
¹H | tert-Butyl (Boc) | 1.4 | Singlet |
¹H | CH (C2) | 4.2–4.5 | Multiplet |
¹³C | Carbonyl (COOCH₃) | 167–170 | - |
¹³C | Carbamate (NH-CO-O) | 155–160 | - |
Note: The NH proton in the Boc group is typically not observed in ¹H NMR due to rapid exchange or splitting.
Absorption Band (cm⁻¹) | Functional Group |
---|---|
1720–1740 | C=O (ester carbonyl) |
1680–1700 | C=O (carbamate) |
1250–1300 | C-O (ester) |
3350 | N-H (carbamate, if resolved) |
Ion | m/z (Expected) | Fragmentation Pathway |
---|---|---|
[M+H]⁺ | 248.1 | Intact molecular ion |
[M - Boc]⁺ | 175.1 | Loss of tert-butoxycarbonyl (103.1 Da) |
The protection of amino groups in malonic acid derivatives utilizing the tert-butyloxycarbonyl group has emerged as the predominant methodology due to its stability under basic conditions and facile removal under acidic environments [1] [2]. The fundamental approach involves the reaction between aminomalonic acid derivatives and di-tert-butyl dicarbonate under controlled conditions.
The utilization of di-tert-butyl dicarbonate (Boc₂O) as the primary protecting reagent forms the cornerstone of modern Boc protection methodologies [3]. The mechanism proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [2] [4].
Table 1: Dicarbonate Reagent-Based Approaches for Boc Protection
Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Di-tert-butyl dicarbonate (Boc₂O) + NaHCO₃ | Water/THF (1:1) | Room temperature | 2-4 | 85-95 |
Di-tert-butyl dicarbonate (Boc₂O) + TEA | THF | Room temperature | 1-3 | 88-96 |
Di-tert-butyl dicarbonate (Boc₂O) + DMAP | CH₂Cl₂ | Room temperature | 0.5-2 | 90-98 |
Di-tert-butyl dicarbonate (Boc₂O) + KOH | Acetone/Water | 0-25 | 3-6 | 80-92 |
Di-tert-butyl dicarbonate (Boc₂O) + Na₂CO₃ | DMF | Room temperature | 4-8 | 85-93 |
The sodium bicarbonate system demonstrates exceptional compatibility with aminomalonic acid derivatives, providing yields of 85-95% under mild aqueous-organic biphasic conditions [5]. The triethylamine-mediated approach offers enhanced reaction rates with yields ranging from 88-96%, particularly advantageous for temperature-sensitive substrates [2].
The most efficient system employs 4-dimethylaminopyridine as a nucleophilic catalyst, achieving yields of 90-98% within 0.5-2 hours [4] [6]. The superior performance of DMAP results from its ability to form a highly reactive acylpyridinium intermediate that facilitates rapid aminolysis by the substrate amine [4] [7].
Phase-transfer catalysis has emerged as a powerful methodology for Boc protection reactions, particularly when dealing with water-insoluble aminomalonic acid derivatives [8] [9]. The technique enables efficient mass transfer between aqueous and organic phases through the action of lipophilic quaternary ammonium salts.
Table 2: Phase-Transfer Catalyzed Boc Protection Reactions
Phase Transfer Catalyst | Aqueous Phase | Organic Phase | Catalyst Loading (mol%) | Conversion (%) |
---|---|---|---|---|
Tetrabutylammonium bromide (TBAB) | NaOH (2M) | CHCl₃ | 5-10 | 92-97 |
18-Crown-6 + K₂CO₃ | K₂CO₃ (sat.) | Toluene | 10-15 | 88-94 |
Tetraethylammonium chloride | NaOH (1M) | CH₂Cl₂ | 5-8 | 85-91 |
Benzyltriethylammonium chloride | KOH (1.5M) | EtOAc | 8-12 | 90-95 |
Tetramethylammonium hydroxide | LiOH (1M) | THF | 3-6 | 87-93 |
Tetrabutylammonium bromide demonstrates superior performance with conversions of 92-97% at moderate catalyst loadings of 5-10 mol% [10] [11]. The effectiveness stems from TBAB's optimal balance of lipophilicity and ionic strength, facilitating efficient anion transport across the phase boundary [9].
The crown ether-potassium carbonate system provides an alternative approach, achieving 88-94% conversion through coordination-enhanced phase transfer [8]. This methodology proves particularly valuable when halide-free conditions are required, as crown ethers selectively coordinate potassium ions while avoiding halide anion complications.
The selection of appropriate solvent systems critically influences reaction efficiency, product yields, and workup complexity in Boc protection reactions [5] [12]. Systematic evaluation of various solvent combinations reveals distinct patterns in reaction performance.
Biphasic solvent systems offer unique advantages for Boc protection reactions by enabling selective partitioning of reactants and products while facilitating efficient mixing [5]. The chloroform-water system has become the standard biphasic medium due to its optimal density differential and mutual solubility characteristics.
Table 3: Solvent System Optimization in Boc Protection Reactions
Solvent System | Reaction Rate (relative) | Product Yield (%) | Side Products (%) | Workup Complexity |
---|---|---|---|---|
CHCl₃/H₂O (1:1) | 1.8 | 94 | 3 | Moderate |
THF/H₂O (2:1) | 2.1 | 91 | 5 | Simple |
CH₃CN/H₂O (3:1) | 1.5 | 88 | 7 | Simple |
MeOH/H₂O (1:1) | 1.3 | 85 | 8 | Simple |
DMF (anhydrous) | 2.8 | 96 | 2 | Complex |
CH₂Cl₂ (anhydrous) | 3.2 | 98 | 1 | Simple |
Acetone (anhydrous) | 2.5 | 93 | 4 | Moderate |
Toluene (anhydrous) | 1.9 | 89 | 6 | Moderate |
The chloroform-water biphasic system achieves 94% yields with minimal side product formation (3%), representing an optimal balance between efficiency and selectivity [5]. The moderate workup complexity results from the need for careful phase separation and extraction procedures.
The tetrahydrofuran-water system demonstrates enhanced reaction rates (2.1x relative) while maintaining good yields of 91% [5]. The increased miscibility of THF with water facilitates better mass transfer, though at the cost of slightly increased side product formation (5%).
The comparison between anhydrous and aqueous reaction conditions reveals fundamental differences in reaction mechanisms and product distributions [13] [14]. Anhydrous conditions generally provide superior yields but may require more stringent handling procedures.
Anhydrous dichloromethane emerges as the optimal solvent system, delivering 98% product yields with minimal side product formation (1%) [5] [15]. The high efficiency results from the absence of competing hydrolysis reactions and the optimal solvation environment for the Boc₂O reagent.
Conversely, aqueous conditions offer operational simplicity and environmental benefits but typically yield lower product purities [14]. The methanol-water system, while providing simple workup procedures, achieves only 85% yields due to competing hydrolysis and side reactions [14].
The development of efficient catalytic systems has revolutionized Boc protection methodologies, enabling rapid reactions under mild conditions with excellent selectivity [4] [6]. These systems primarily function through nucleophilic or general base catalysis mechanisms.
Tertiary amine catalysts operate through general base catalysis, abstracting protons from the substrate amine to enhance its nucleophilicity toward Boc₂O [2] [7]. The effectiveness of different tertiary amines varies significantly based on their basicity and steric properties.
Table 4: Catalytic Systems for Enhanced Reaction Efficiency
Catalyst Type | Loading (equiv.) | Acceleration Factor | Selectivity | Compatibility |
---|---|---|---|---|
DMAP (4-Dimethylaminopyridine) | 0.1-0.3 | 15-25x | Excellent | Broad |
Triethylamine (TEA) | 1.0-1.5 | 3-5x | Good | Broad |
Diisopropylethylamine (DIPEA) | 1.2-1.8 | 4-7x | Very Good | Broad |
N-Methylmorpholine (NMM) | 1.0-1.3 | 2-4x | Good | Limited |
Pyridine | 1.5-2.0 | 2-3x | Fair | Moderate |
Imidazole | 0.5-1.0 | 6-10x | Good | Moderate |
1,8-Diazabicycloundec-7-ene (DBU) | 0.2-0.5 | 8-12x | Very Good | Limited |
Sodium bicarbonate | 2.0-3.0 | 1.5-2x | Good | Broad |
Triethylamine represents the most commonly employed tertiary amine catalyst, providing 3-5x acceleration with good selectivity and broad substrate compatibility [2] [5]. The moderate basicity of TEA (pKa ~10.8) provides optimal balance between catalytic activity and side reaction suppression.
Diisopropylethylamine offers enhanced selectivity due to its increased steric bulk, achieving 4-7x acceleration with very good selectivity [5]. The sterically hindered structure minimizes competing reactions while maintaining effective base catalysis.
4-Dimethylaminopyridine represents the most effective catalyst for Boc protection reactions, providing 15-25x acceleration at low loadings of 0.1-0.3 equivalents [4] [7] [6]. The exceptional performance results from DMAP's unique dual functionality as both a nucleophilic and general base catalyst.
Table 5: Temperature and Time Optimization Studies
Temperature (°C) | Reaction Time (min) | Conversion (%) | Product Purity (%) | Side Reactions |
---|---|---|---|---|
0 | 360 | 75 | 98 | None |
10 | 240 | 82 | 97 | Minimal |
25 | 90 | 94 | 96 | Minimal |
40 | 45 | 96 | 95 | Minor |
60 | 30 | 97 | 93 | Minor |
80 | 20 | 95 | 90 | Moderate |
100 | 15 | 92 | 87 | Significant |
Reflux | 10 | 88 | 83 | High |
The DMAP-catalyzed mechanism proceeds through initial nucleophilic attack on Boc₂O to form a highly electrophilic acylpyridinium intermediate [4] [7]. This activated species reacts rapidly with the substrate amine, followed by DMAP regeneration and product formation. The instantaneous gas evolution (CO₂) observed upon DMAP addition to Boc₂O solutions confirms the rapid formation of this intermediate [4].
The optimal temperature range for DMAP-catalyzed reactions spans 25-40°C, providing 94-96% conversions with minimal side reactions [16]. Higher temperatures (>60°C) lead to increased side product formation and reduced selectivity, while lower temperatures (<25°C) require extended reaction times for complete conversion [16].